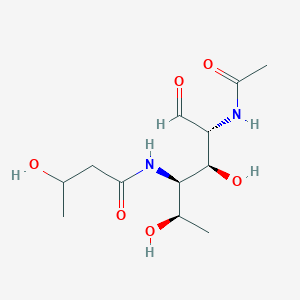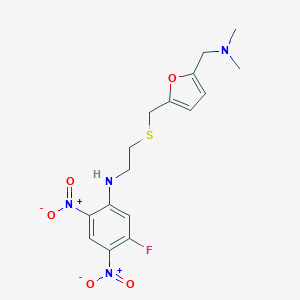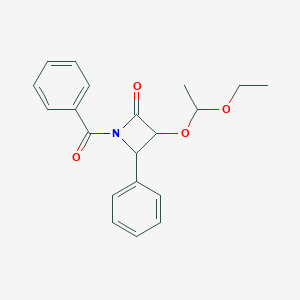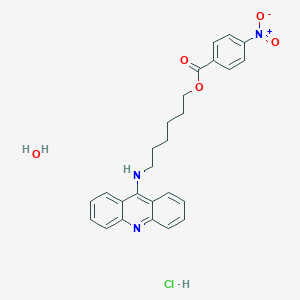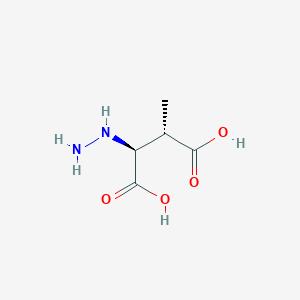
(2S,3S)-2-Hydrazino-3-methylsuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Hydrazino-3-methylsuccinic acid, also known as HMS, is a non-proteinogenic amino acid that has been studied extensively in recent years due to its unique properties and potential applications in various fields. HMS has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for research in areas such as drug development and biochemistry.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Hydrazino-3-methylsuccinic acid is not yet fully understood, although it is believed to be related to its ability to interact with various enzymes and receptors in the body. (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which may contribute to its pharmacological effects.
Effets Biochimiques Et Physiologiques
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and the ability to modulate the immune system. Additionally, (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been shown to have potential applications in the treatment of certain cancers, such as breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has several advantages as a research tool, including its ability to be synthesized in high yields, its stability in various conditions, and its potential for use in drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (2S,3S)-2-Hydrazino-3-methylsuccinic acid, including further investigation into its potential applications in drug development and the treatment of neurological disorders. Additionally, research on the mechanism of action of (2S,3S)-2-Hydrazino-3-methylsuccinic acid is needed to fully understand its pharmacological effects. Finally, the development of new synthesis methods for (2S,3S)-2-Hydrazino-3-methylsuccinic acid may lead to improved yields and greater potential for use in research and experimentation.
Méthodes De Synthèse
(2S,3S)-2-Hydrazino-3-methylsuccinic acid can be synthesized through various methods, including the reaction of hydrazine with 2-methyl-3-oxosuccinic acid, or through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid. These methods have been shown to be effective in producing high yields of (2S,3S)-2-Hydrazino-3-methylsuccinic acid, making it a viable option for research and experimentation.
Applications De Recherche Scientifique
(2S,3S)-2-Hydrazino-3-methylsuccinic acid has been studied extensively in scientific research, with a particular focus on its potential use in drug development. It has been found to exhibit a range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. Additionally, (2S,3S)-2-Hydrazino-3-methylsuccinic acid has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
156996-44-0 |
|---|---|
Nom du produit |
(2S,3S)-2-Hydrazino-3-methylsuccinic acid |
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S,3S)-2-hydrazinyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(4(8)9)3(7-6)5(10)11/h2-3,7H,6H2,1H3,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
Clé InChI |
DDWZIFBWWIEXGK-HRFVKAFMSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)O)NN)C(=O)O |
SMILES |
CC(C(C(=O)O)NN)C(=O)O |
SMILES canonique |
CC(C(C(=O)O)NN)C(=O)O |
Synonymes |
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







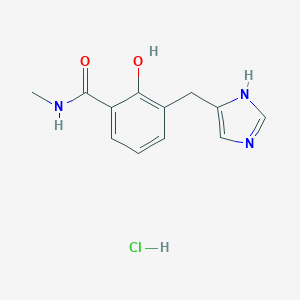
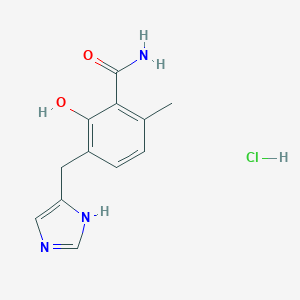
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
